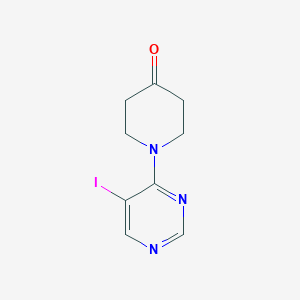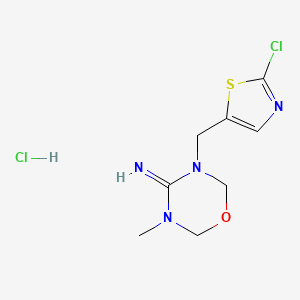
2',3'-Dideoxyguanosine-5'-O-(1-thiotriphosphate) sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Dideoxyguanosine-5’-O-(1-thiotriphosphate) sodium salt is a sulfur-containing nucleoside triphosphate derivative. This compound is known for its unique structure, which includes a thiophosphate group replacing one of the oxygen atoms in the triphosphate chain. It is commonly used in biochemical research, particularly in studies involving DNA synthesis and polymerase chain reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxyguanosine-5’-O-(1-thiotriphosphate) sodium salt typically involves the following steps:
Starting Material: The synthesis begins with 2’,3’-dideoxyguanosine.
Phosphorylation: The 5’-hydroxyl group of 2’,3’-dideoxyguanosine is phosphorylated using thiophosphoric acid derivatives under controlled conditions.
Purification: The resulting product is purified using chromatographic techniques to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound.
Optimization: Reaction conditions are optimized to maximize yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’-Dideoxyguanosine-5’-O-(1-thiotriphosphate) sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The thiophosphate group can participate in substitution reactions with nucleophiles.
Oxidation and Reduction: The sulfur atom in the thiophosphate group can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reactions are typically carried out in aqueous or organic solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like dithiothreitol are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
2’,3’-Dideoxyguanosine-5’-O-(1-thiotriphosphate) sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleotides and oligonucleotides.
Biology: The compound is employed in studies of DNA replication and repair mechanisms.
Medicine: It is used in the development of antiviral drugs and as a tool in genetic research.
Industry: The compound is utilized in the production of diagnostic reagents and molecular biology kits.
Mécanisme D'action
The mechanism of action of 2’,3’-Dideoxyguanosine-5’-O-(1-thiotriphosphate) sodium salt involves its incorporation into DNA or RNA strands during synthesis. The presence of the thiophosphate group prevents the formation of phosphodiester bonds with subsequent nucleotides, leading to chain termination. This property makes it a valuable tool in polymerase chain reactions and sequencing applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’,3’-Dideoxycytidine-5’-O-(1-thiotriphosphate) sodium salt
- 2’,3’-Dideoxyadenosine-5’-O-(1-thiotriphosphate) sodium salt
- 2’,3’-Dideoxyguanosine-5’-O-triphosphate sodium salt
Uniqueness
2’,3’-Dideoxyguanosine-5’-O-(1-thiotriphosphate) sodium salt is unique due to the presence of the thiophosphate group, which imparts distinct chemical and biological properties. This modification enhances its stability and allows for specific interactions with enzymes and nucleic acids, making it a valuable tool in various research applications.
Propriétés
Formule moléculaire |
C10H12N5Na4O11P3S |
|---|---|
Poids moléculaire |
595.18 g/mol |
Nom IUPAC |
tetrasodium;[[[5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O11P3S.4Na/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(24-6)3-23-29(22,30)26-28(20,21)25-27(17,18)19;;;;/h4-6H,1-3H2,(H,20,21)(H,22,30)(H2,17,18,19)(H3,11,13,14,16);;;;/q;4*+1/p-4 |
Clé InChI |
AFDVXAVZPVZVKF-UHFFFAOYSA-J |
SMILES canonique |
C1CC(OC1COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=NC3=C2N=C(NC3=O)N.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine](/img/structure/B12073922.png)







![4-Methoxy-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12073978.png)

